Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, benzylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-4-(1-benzylpiperazin-2-yl)benzoate
- Methyl (S)-4-(1-benzylpiperazin-2-yl)benzoate
Uniqueness
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H35N3O3 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-tert-butylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C30H35N3O3/c1-30(2,3)25-13-10-23(11-14-25)28(34)31-26-20-24(29(35)36-4)12-15-27(26)33-18-16-32(17-19-33)21-22-8-6-5-7-9-22/h5-15,20H,16-19,21H2,1-4H3,(H,31,34) |
InChI Key |
CFZOFLMQOFSHMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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